2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound, characterized by its unique quinoline structure, has garnered attention due to its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of high-efficiency catalysts . The scalability of these methods ensures the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of essential biological pathways . Its fluorinated quinoline structure allows it to bind effectively to these targets, enhancing its biological activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares a similar quinoline structure but lacks the amino, chloro, and fluoro substituents.
6-Fluoroquinoline: Similar in structure but does not have the amino and hydroxy groups.
4-Hydroxyquinoline: Lacks the amino, chloro, and fluoro substituents but shares the hydroxyquinoline core.
Uniqueness: 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is unique due to its combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5ClFN3O |
---|---|
Molecular Weight |
237.62 g/mol |
IUPAC Name |
2-amino-8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClFN3O/c11-7-2-4(12)1-5-8(7)15-10(14)6(3-13)9(5)16/h1-2H,(H3,14,15,16) |
InChI Key |
NWKRWEWSORZVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(N2)N)C#N)Cl)F |
Origin of Product |
United States |
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